molecular formula C13H17N3 B14187627 1-(5-Phenylpentyl)-1H-1,2,4-triazole CAS No. 919800-78-5

1-(5-Phenylpentyl)-1H-1,2,4-triazole

Cat. No.: B14187627
CAS No.: 919800-78-5
M. Wt: 215.29 g/mol
InChI Key: OKLBGTHRABOERR-UHFFFAOYSA-N
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Description

1-(5-Phenylpentyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a phenylpentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Phenylpentyl)-1H-1,2,4-triazole typically involves the reaction of 5-phenylpentyl bromide with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-(5-Phenylpentyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The phenylpentyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylpentyl group can yield benzyl ketones or benzoic acids, while reduction of the triazole ring can produce dihydrotriazoles.

Scientific Research Applications

1-(5-Phenylpentyl)-1H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Phenylpentyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. The phenylpentyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and reach its targets .

Comparison with Similar Compounds

1-(5-Phenylpentyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting balance of lipophilicity and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

919800-78-5

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1-(5-phenylpentyl)-1,2,4-triazole

InChI

InChI=1S/C13H17N3/c1-3-7-13(8-4-1)9-5-2-6-10-16-12-14-11-15-16/h1,3-4,7-8,11-12H,2,5-6,9-10H2

InChI Key

OKLBGTHRABOERR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCCN2C=NC=N2

Origin of Product

United States

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